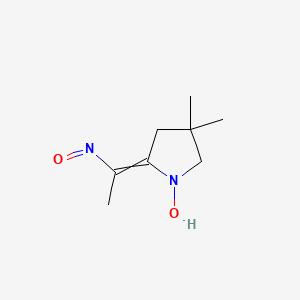
4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol is a heterocyclic compound featuring a pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis, starting from readily available starting materials. The process includes cyclization, nitrosation, and subsequent purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Pyrrolidin-2-one: A pyrrolidine ring with a ketone group at the second position.
Pyrrolidin-2,5-dione: A pyrrolidine ring with ketone groups at the second and fifth positions.
Uniqueness
4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitroso group and the specific substitution pattern on the pyrrolidine ring differentiate it from other similar compounds .
Properties
CAS No. |
61856-77-7 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-hydroxy-4,4-dimethyl-2-(1-nitrosoethylidene)pyrrolidine |
InChI |
InChI=1S/C8H14N2O2/c1-6(9-11)7-4-8(2,3)5-10(7)12/h12H,4-5H2,1-3H3 |
InChI Key |
IHMQOAVRSARHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(CN1O)(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine](/img/structure/B14568744.png)
![N,N'-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14568745.png)

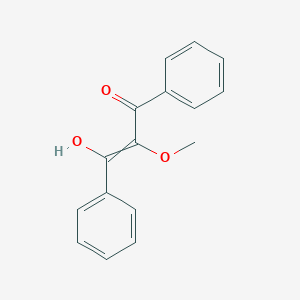
![2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide](/img/structure/B14568754.png)
![N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14568764.png)
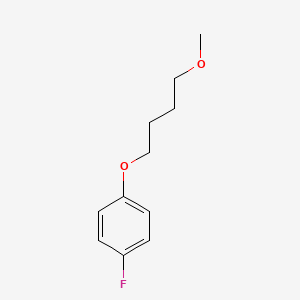
![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14568786.png)
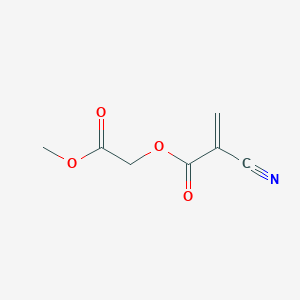
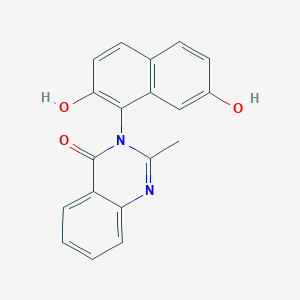
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
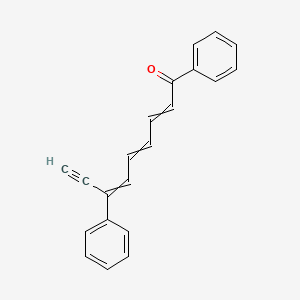
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
